(Phenylmethyl)-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis
Biphenyl moieties are fundamental building blocks in the synthesis of a wide array of organic compounds. nih.govdoaj.org Their rigid, yet conformationally flexible, nature makes them privileged scaffolds in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govdoaj.org The biphenyl framework is present in numerous biologically active natural products and has been integral to the development of drugs with activities ranging from anti-inflammatory to anti-cancer. doaj.org Furthermore, substituted biphenyls are crucial intermediates in the production of polymers, dyes, and liquid crystals. ontosight.aiwikipedia.orgbiosynce.com The ability to introduce various functional groups onto the biphenyl core allows for the fine-tuning of a molecule's properties, making it a versatile platform for synthetic chemists. jetir.org
Overview of the Biphenyl Core Structure
The core of (Phenylmethyl)-1,1'-biphenyl is the biphenyl structure, which consists of two benzene (B151609) rings linked by a single carbon-carbon bond. wikipedia.org This bond allows for rotation, leading to a non-planar conformation in the gas phase. wikipedia.org The degree of twisting between the two phenyl rings is influenced by the presence of substituents, particularly at the ortho positions, which can create steric hindrance and lead to atropisomerism—a form of chirality arising from restricted rotation. stackexchange.com Biphenyl itself is a colorless crystalline solid with a pleasant odor, and it is generally insoluble in water but soluble in organic solvents. wikipedia.orgbritannica.com Its chemical reactivity is similar to that of benzene, undergoing electrophilic substitution reactions. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
606-97-3 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-benzyl-2-phenylbenzene |
InChI |
InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
ZOYJYNLKJSQUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of Phenylmethyl 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core
Electrophilic aromatic substitution (SEAr) in (Phenylmethyl)-1,1'-biphenyl is governed by the directing effects of the substituents on the biphenyl system. wikipedia.org The biphenyl moiety itself consists of two phenyl rings, where one acts as a substituent on the other. A phenyl group is an ortho-, para-director. In 4-benzylbiphenyl (B1265654), the benzyl (B1604629) group (-CH₂C₆H₅) is also a weakly activating, ortho-, para-directing group. This leads to complex regioselectivity, with substitution possible on either aromatic ring.
The reactivity of the two rings towards an incoming electrophile is not identical. The ring bearing the benzyl group is activated by it. The other ring is activated by the substituted phenyl group. The precise outcome of an electrophilic attack depends on the specific reaction conditions and the nature of the electrophile.
Aromatic halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (Cl, Br, I). This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile. libretexts.org For this compound, halogenation can occur on either of the phenyl rings at positions ortho or meta to the existing substituents, depending on the directing effects. Specific studies on the direct electrophilic halogenation of this compound are not extensively documented in readily available literature, but the principles of SEAr on substituted biphenyls suggest that a mixture of isomers would likely be formed.
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). For biphenyl itself, nitration preferentially occurs at the ortho and para positions. Given the structure of 4-benzylbiphenyl, nitration is expected to yield a mixture of products, with substitution occurring on both rings. The nitro group is a strong deactivating group, so typically only one nitro group is introduced under standard conditions.
Sulfonation introduces a sulfonic acid group (-SO₃H) onto an aromatic ring. The reaction is usually carried out with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). chemistrysteps.comuomustansiriyah.edu.iqlibretexts.org The electrophile can be either SO₃ or protonated SO₃H⁺. chemistrysteps.com This reaction is reversible, a property that makes the sulfonic acid group useful as a temporary blocking group to direct other substituents to a desired position. uomustansiriyah.edu.iq Direct sulfonation of p-benzylbiphenyl has been reported to yield p-benzylbiphenyl sulfonic acid. chemistry-chemists.com
| Reaction | Reagent(s) | Typical Product(s) | Notes |
| Nitration | HNO₃, H₂SO₄ | Mixture of mono-nitro derivatives | The nitro group is deactivating, preventing further substitution under mild conditions. |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | p-Benzylbiphenyl sulfonic acid chemistry-chemists.com | The reaction is reversible with dilute aqueous acid. uomustansiriyah.edu.iq |
Friedel-Crafts Acylation involves the introduction of an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org The reaction forms an acylium ion (RCO⁺), which then attacks the aromatic ring. sigmaaldrich.com Unlike alkylation, the resulting ketone is less reactive than the starting material, which conveniently prevents multiple acylations. organic-chemistry.org For biphenyl, acylation with acetyl chloride typically yields 4-acetylbiphenyl. chegg.com For 4-benzylbiphenyl, acylation would be directed by both the benzyl and phenyl substituents.
Friedel-Crafts Alkylation attaches an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. wikipedia.orgmt.com A significant drawback of this reaction is the tendency for the carbocation intermediate to rearrange to a more stable form. libretexts.org Furthermore, the alkylated product is often more reactive than the starting material, leading to polyalkylation. mt.com A study involving the reaction of benzyl alcohol with biphenyl in the presence of trifluoroacetic acid reported the formation of 4-benzylbiphenyl in 47% yield, demonstrating a method of forming the parent compound via alkylation. biomedres.us
| Reaction | Reagent(s) | Catalyst | Potential Product(s) |
| Acylation | Acetyl chloride (CH₃COCl) | AlCl₃ | Mono-acetylated benzylbiphenyl |
| Alkylation | Benzyl Alcohol | Trifluoroacetic Acid | 4-Benzylbiphenyl (47% yield) biomedres.us |
Benzylic Functionalization Reactions
The methylene (B1212753) bridge (-CH₂-) in this compound is a benzylic position and is particularly reactive. libretexts.org This reactivity stems from the stability of the benzylic radical, carbocation, or carbanion intermediates that can be formed at this site, as they are stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comlibretexts.orgchemistrysteps.com
Benzylic Halogenation: The most common method for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgchadsprep.com This reaction proceeds via a free-radical chain mechanism. chemistrysteps.com The high selectivity for the benzylic position is due to the resonance-stabilized benzylic radical formed as an intermediate. libretexts.org This method allows for the synthesis of brominated derivatives at the methylene bridge without affecting the aromatic rings.
Other Functionalizations: Modern synthetic methods have enabled direct C-H functionalization at the benzylic position. For instance, photoredox catalysis can be used to generate a benzylic carbocation from 4-benzylbiphenyl, which can then be trapped by various nucleophiles. nih.gov This approach has been used to synthesize azole derivatives of the antifungal agent bifonazole (B1667052) directly from 4-benzylbiphenyl. nih.gov
| Reaction Type | Reagent(s) | Conditions | Product Type |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator | (Bromophenylmethyl)-1,1'-biphenyl |
| Benzylic Azolation | Azole Nucleophile | Photoredox Catalyst, Light (hν) | N-((1,1'-biphenyl)-4-ylmethyl)azole nih.gov |
Metal-Catalyzed Functionalization and Cross-Coupling Reactions
Transition-metal catalysis offers powerful tools for the functionalization of this compound and its derivatives. beilstein-journals.orgdmaiti.comresearchgate.netsioc-journal.cnrsc.orgbeilstein-journals.org These methods include direct C-H activation of the aromatic rings and cross-coupling reactions of pre-functionalized derivatives.
Palladium-catalyzed reactions are particularly prominent. rsc.orgnih.govnih.gov For instance, the Suzuki-Miyaura coupling reaction provides an efficient route to synthesize substituted (benzyl)biphenyls. One strategy involves the successive coupling of bromo- and chloro-substituted benzyl esters with different boronic acids, showcasing the controlled construction of complex biphenyl structures. acs.orgkochi-tech.ac.jp This highlights how halogenated derivatives of benzylbiphenyl can serve as versatile building blocks in cross-coupling chemistry. acs.orgnih.govresearchgate.net
Direct C-H functionalization, where a C-H bond on the aromatic ring is converted into a C-C or C-heteroatom bond, is a highly atom-economical strategy. While specific examples for this compound are not widespread, the general methodologies developed for arenes are applicable. These often involve a directing group to control regioselectivity, followed by reaction with a coupling partner under palladium, rhodium, or copper catalysis. beilstein-journals.orgdmaiti.com
| Reaction Name | Substrate Example | Coupling Partner | Catalyst System | Product Example |
| Suzuki-Miyaura Coupling | 4-(Bromomethyl)phenylboronic acid derivative | Aryl Halide | Pd Catalyst (e.g., PdCl₂) | Functionalized this compound derivative acs.orgkochi-tech.ac.jp |
| Heck/Suzuki Coupling | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole | Ligandless Palladium | Complex functionalized biphenyl derivative researchgate.net |
Oxidation and Reduction Pathways
Oxidation: The this compound molecule has two main sites susceptible to oxidation: the benzylic carbon and the aromatic rings.
Benzylic Oxidation: The benzylic -CH₂- group is readily oxidized. libretexts.orgyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon all the way to a carboxylic acid, cleaving the benzyl-phenyl bond to form 4-phenylbenzoic acid. chemistrysteps.comlibretexts.orgucr.edutowson.edu Milder conditions or specific reagents can yield the corresponding alcohol or ketone.
Aromatic Ring Oxidation: The biphenyl rings are generally resistant to oxidation due to their aromatic stability. libretexts.org However, under very harsh conditions with powerful oxidizing agents (e.g., ozone, RuO₄), the rings can be cleaved.
Reduction:
Birch Reduction: This is a characteristic reaction of aromatic rings, employing an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.commpaathshaala.comorganic-chemistry.orgyoutube.com The reaction reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Applying this to this compound would lead to the partial reduction of one or both aromatic rings, depending on the reaction conditions and the directing influence of the substituents. The presence of the electron-donating benzyl and phenyl groups would influence the regioselectivity of the reduction. mpaathshaala.com
Catalytic Hydrogenation: While the Birch reduction gives partial reduction, catalytic hydrogenation over metals like platinum, palladium, or nickel at high pressure and temperature can completely saturate the aromatic rings, converting the biphenyl core into a bicyclohexyl (B1666981) system.
| Reaction Type | Reagent(s) | Site of Reaction | Typical Product |
| Benzylic Oxidation | KMnO₄, H⁺, heat | Benzylic -CH₂- | 4-Phenylbenzoic acid |
| Birch Reduction | Na, NH₃ (l), EtOH | Aromatic Ring(s) | Dihydro- or Tetrahydro-(phenylmethyl)-1,1'-biphenyl |
| Catalytic Hydrogenation | H₂, Pt/C | Aromatic Ring(s) | (Cyclohexylmethyl)bicyclohexyl |
Radical Reactions and Photochemical Transformations
This compound can undergo a variety of reactions initiated by radical-forming reagents or electromagnetic radiation. These transformations often target the reactive benzylic C-H bonds or involve the aromatic biphenyl core.
Radical Halogenation
The benzylic position of this compound is particularly susceptible to free-radical halogenation. This type of reaction is a standard method for introducing a halogen atom at a position adjacent to an aromatic ring. youtube.comlibretexts.org The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light (hν) or a peroxide) can selectively brominate the benzylic carbon.
The reaction proceeds via a radical chain mechanism. libretexts.orgmasterorganicchemistry.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent phenyl ring, is a key driving force for the reaction's regioselectivity over other positions on the molecule. libretexts.org While chlorination is also possible, it is generally less selective than bromination. masterorganicchemistry.com
Photochemical Transformations
The photochemical behavior of biphenyl derivatives is a subject of significant study. youtube.combioone.org When subjected to ultraviolet (UV) radiation, this compound and its derivatives can undergo intramolecular cyclization reactions. A notable transformation observed in closely related systems is the photochemical conversion to a fluorene (B118485) derivative. bioone.orguvic.ca Fluorene is a tricyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. nih.gov
For instance, the photolysis of hydroxy-substituted analogs of this compound has been shown to yield fluorene as a significant product. bioone.org This transformation is considered a formal intramolecular Friedel-Crafts-type alkylation. bioone.org The reaction is often carried out in solvents like aqueous methanol (B129727) or trifluoroethanol upon irradiation with UV light (e.g., 254 nm). bioone.org
In addition to cyclization, photolysis can induce homolytic bond cleavage. rsc.orglibretexts.org Studies on related benzyl-containing compounds, such as benzyltrimethylammonium (B79724) salts, show that photolysis can lead to the formation of products like toluene (B28343) and bibenzyl via radical pair intermediates. rsc.org It is plausible that irradiation of this compound could lead to homolysis of the bond between the methylene carbon and the biphenyl ring, generating a benzyl radical and a biphenyl radical, which could then lead to various secondary products.
The table below summarizes key photochemical transformations observed for derivatives structurally related to this compound.
| Starting Material Derivative | Reaction Conditions | Major Products | Citation |
| 4-Hydroxy-4'-(hydroxymethyl)-1,1'-biphenyl | Photolysis (254 nm) in 1:1 CH₃OH:H₂O | Methyl ether, Fluorene, Reduced biphenyl | bioone.org |
| 4-Hydroxy-4'-(hydroxymethyl)-1,1'-biphenyl | Photolysis (254 nm) in 1:1 H₂O:TFE | Trifluoroethyl ether, Fluorene | bioone.org |
| Benzyltrimethylammonium bromide | Photolysis in aqueous t-butyl alcohol | Benzyl t-butyl ether, Toluene, Bibenzyl | rsc.org |
Reaction Mechanism Elucidation for Key Transformations
Understanding the mechanisms of these reactions is crucial for controlling product distribution and optimizing reaction conditions.
Mechanism of Photochemical Cyclization to Fluorene
The formation of fluorene from the photolysis of substituted 2-benzylbiphenyls has been mechanistically investigated. For hydroxy-substituted derivatives, the reaction is believed to proceed through the formation of a biphenyl quinone methide (BQM) as a key intermediate. bioone.org Upon photoexcitation, an intramolecular proton transfer can occur in the hydroxy-biphenyl methanol, leading to the expulsion of a water molecule and the formation of the BQM. This highly conjugated intermediate can then undergo an intramolecular cyclization, which is effectively an intramolecular electrophilic attack on the adjacent phenyl ring, to form the fluorene skeleton. bioone.org
In other systems, such as the direct photochemical conversion of alkynylated chalcones to benzo[b]fluorenes, mechanistic proposals supported by deuteration studies suggest the involvement of a biradical species. nih.gov
Mechanism of Radical Halogenation
The mechanism for the free-radical halogenation of the benzylic position of this compound is a classic chain reaction consisting of three distinct stages: initiation, propagation, and termination. libretexts.orgwikipedia.orglibretexts.org
Initiation: The reaction begins with the homolytic cleavage of the halogen molecule (e.g., Br₂) into two halogen radicals (Br•). This step is initiated by energy input in the form of light (hν) or heat. youtube.comlibretexts.org
Propagation: This stage consists of two repeating steps.
A bromine radical abstracts a hydrogen atom from the benzylic carbon of this compound. This forms a molecule of hydrogen bromide (HBr) and a resonance-stabilized benzylic radical.
The benzylic radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the product, (bromophenylmethyl)-1,1'-biphenyl, and regenerating a bromine radical (Br•). This new bromine radical can then participate in another cycle of propagation.
Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
The propagation steps are the core of the chain reaction, allowing for the conversion of many molecules of the starting material for each initiation event.
The table below outlines the elementary steps in the radical bromination of this compound.
| Stage | Reaction | Description |
| Initiation | Br₂ + hν → 2 Br• | Light initiates the homolytic cleavage of bromine. |
| Propagation 1 | C₁₉H₁₆ + Br• → C₁₉H₁₅• + HBr | A bromine radical abstracts a benzylic hydrogen. |
| Propagation 2 | C₁₉H₁₅• + Br₂ → C₁₉H₁₅Br + Br• | The benzylic radical reacts with Br₂ to form the product and a new bromine radical. |
| Termination | Br• + Br• → Br₂ | Two bromine radicals combine. |
| Termination | C₁₉H₁₅• + Br• → C₁₉H₁₅Br | A benzylic radical and a bromine radical combine. |
| Termination | 2 C₁₉H₁₅• → (C₁₉H₁₅)₂ | Two benzylic radicals combine. |
Derivatives and Analogues of Phenylmethyl 1,1 Biphenyl
Synthesis of Monofunctionalized Derivatives
The introduction of a single functional group onto the (Phenylmethyl)-1,1'-biphenyl scaffold is a primary step in creating derivatives with specific properties. These reactions target one of the phenyl rings or the benzyl (B1604629) moiety for selective modification.
One common approach is the Friedel-Crafts reaction, which can be used to introduce an acyl group. For instance, the acylation of this compound with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield a ketone derivative. This ketone can then serve as a handle for further chemical transformations.
Another advanced method involves a one-pot procedure for creating phosphine (B1218219) ligands, which are valuable in catalysis. This process can involve the reaction of an arylmagnesium halide with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov This method is noted for being less expensive and time-consuming than previous multi-step syntheses. nih.gov The introduction of a dicyclohexylphosphine (B1630591) group, for example, can be achieved using chlorodicyclohexylphosphine (B95532) prepared from PCl₃ and cyclohexylmagnesium chloride. nih.gov
| Reaction Type | Reagents | Functional Group Introduced | Significance |
| Friedel-Crafts Acylation | Acid Chloride, AlCl₃ | Acyl (Ketone) | Introduces a versatile chemical handle for further synthesis. nih.gov |
| One-Pot Phosphination | Arylmagnesium halide, benzyne, chlorodialkylphosphine | Dialkylphosphine | Creates functionalized phosphine ligands for catalysis efficiently. nih.gov |
Synthesis of Multifunctionalized Derivatives
The synthesis of this compound derivatives bearing multiple functional groups allows for the fine-tuning of molecular properties and the creation of complex architectures. These syntheses can be achieved through stepwise functionalization or through convergent strategies where functionalized precursors are coupled.
A prominent method for generating multifunctional biphenyls is the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction is highly efficient for coupling aryl boronic acids with aryl halides, both of which can contain pre-installed functional groups. acs.org For example, new difluorinated biphenyl (B1667301) compounds have been successfully synthesized with excellent yields by coupling various substituted phenylboronic acids with difluorinated aryl halides. acs.org
More complex, nonsymmetrically substituted derivatives have been developed as potential therapeutic agents. nih.gov The synthesis of these molecules often involves a multi-step pathway. A representative synthesis might begin with a Suzuki coupling to form the core biphenyl structure, followed by a series of reactions such as amide bond formation, installation of additional groups via further coupling reactions, and finally, deprotection steps to yield the multifunctional target molecule. nih.gov
| Derivative Class | Key Reaction | Precursors | Resulting Functional Groups |
| Difluorinated Biphenyls | Suzuki-Miyaura Coupling | Substituted phenylboronic acid, difluorinated aryl halide | Fluoro, nitro, acetyl, methoxy, etc. acs.org |
| Nonsymmetrical C2 Inhibitors | Multi-step (Suzuki, Amide Formation) | Functionalized arylboronate, functionalized aryl halide | Carbamate, amide, vinyl, hydroxyl, etc. nih.gov |
| Biphenyl Anilines | One-Pot Suzuki Coupling | Iodo phenylformamides, arylboronic acids | Formamide, amino group. jetir.orgdntb.gov.ua |
Design and Synthesis of Heterocyclic Analogues Incorporating the Phenylmethyl-Biphenyl Motif
Replacing one or more of the carbocyclic rings in the this compound structure with a heterocycle creates analogues with distinct electronic and steric properties. These modifications can significantly influence the molecule's biological activity and material characteristics.
One strategy involves the construction of heterocyclic rings onto a pre-existing biphenyl core. For instance, novel isoxazole (B147169) and pyrazole (B372694) analogues have been synthesized based on the natural biphenyl-neolignan, honokiol. nih.gov The isoxazole ring was formed via a nitrile oxide cycloaddition, while the pyrazole ring was generated from the condensation of a chromone (B188151) intermediate with an alkylhydrazine. nih.gov
Another approach involves the direct N-alkylation of a heterocyclic compound with a biphenylmethyl halide. This has been used to create a series of N-biphenylmethyl substituted imidazole (B134444) derivatives investigated as potential Angiotensin II AT1 receptor blockers. researchgate.net Similarly, N-methylmorpholine has been incorporated into a biphenyl structure to create inhibitors of the PD-1/PD-L1 interaction, demonstrating that a morpholine (B109124) substituent can be a valuable component in designing such molecules. nih.gov
| Heterocycle | Synthetic Strategy | Parent Scaffold | Significance |
| Isoxazole | Nitrile oxide cycloaddition | Biphenyl-neolignan (Honokiol) | Creates novel anti-neuroinflammatory agents. nih.gov |
| Pyrazole | Condensation of chromone and alkylhydrazine | Biphenyl-neolignan (Honokiol) | Generates potent inhibitors of nitric oxide production. nih.gov |
| Imidazole | N-alkylation with biphenylmethyl halide | (E)-Urocanic acid | Development of potential antihypertensive leads. researchgate.net |
| Morpholine | Fusion with biphenyl core | Benzo[b] nih.govrsc.orgoxazine-7-carbonitrile | Unlocks new avenues for optimizing PD-L1 targeting compounds. nih.gov |
Development of Poly-substituted this compound Systems
The synthesis of poly-substituted this compound systems, where the aromatic rings are heavily decorated with functional groups, presents significant synthetic challenges. These molecules are often designed for applications in materials science, such as liquid crystals, where precise control over molecular shape and intermolecular interactions is paramount.
A key challenge in synthesizing highly substituted biphenyls, particularly those with multiple ortho-substituents, is steric hindrance, which can make standard palladium-catalyzed C-C coupling methods ineffective. nih.gov In such cases, the Ullmann coupling reaction, which uses a copper catalyst to couple two aryl halides, often proves to be a more effective strategy for forming the central aryl-aryl bond. nih.gov
A series of hexa- and octasubstituted biphenyls featuring halogen, amino, nitro, and propylthio groups have been prepared using this approach. nih.gov The synthesis typically involves the Ullmann coupling of appropriately substituted halobenzene precursors to form the poly-substituted biphenyl core. Subsequent functionalization, such as the introduction of halogens, can then be carried out, often guided by the directing effects of existing groups like amines. nih.gov
| Substitution Pattern | Core-Forming Reaction | Subsequent Reactions | Substituents Introduced |
| Tetra-ortho-substituted | Ullmann Coupling | Halogenation | Halogen, amino, nitro, propylthio. nih.gov |
| Hexa-substituted | Ullmann Coupling | Utilizing directing groups for halogenation | Halogen, amino, nitro. nih.gov |
| Octa-substituted | Ullmann Coupling of polyhalogenated benzene (B151609) | Not applicable | Halogen, amino, nitro, propylthio. nih.gov |
Role of Phenylmethyl 1,1 Biphenyl As a Synthetic Intermediate and Scaffold
Utilization in the Synthesis of Complex Organic Molecules
The biphenyl (B1667301) structure is a key component in many pharmacologically active compounds and other complex organic molecules. jetir.org (Phenylmethyl)-1,1'-biphenyl can be functionalized through various reactions, such as electrophilic aromatic substitution or reactions involving the benzylic position, to introduce different functional groups. jetir.org These modifications are essential for creating molecules with specific properties and biological activities. For instance, derivatives of biphenyl are used in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The synthesis of complex molecules often involves multi-step processes where the biphenyl moiety acts as a foundational structure upon which the rest of the molecule is built.
A common synthetic route to access substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. ontosight.aiacs.org This powerful carbon-carbon bond-forming reaction allows for the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. youtube.com This method offers a high degree of control over the final structure and is widely used in both academic and industrial settings. youtube.comyoutube.com Another synthetic approach is the Friedel-Crafts alkylation, which can be used to introduce the benzyl (B1604629) group onto the biphenyl core. ontosight.ai
Table 1: Examples of Complex Molecules Synthesized Using Biphenyl Scaffolds
| Resulting Compound Class | Synthetic Method | Key Feature of Biphenyl Intermediate |
| Biologically Active Heterocycles | Chemoselective Michael Reaction | Serves as a parent substrate for creating polycyclic aromatic and heteroaromatic compounds. jetir.org |
| Substituted Biphenyls | Suzuki-Miyaura Coupling | Allows for the flexible connection of substituted phenyls to create complex biphenyl derivatives. jetir.org |
| Diaryl Acetylene Derivatives | Stepwise Optimization from a Lead Compound | The biphenyl backbone is a core component of the synthesized HIF-1 inhibitors. nih.gov |
As a Building Block for Polyaromatic Hydrocarbons (PAHs)
Polyaromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.net They are of significant interest due to their unique electronic and photophysical properties. This compound and its derivatives can serve as precursors for the synthesis of larger, more complex PAHs. jetir.org The biphenyl unit can be seen as a fundamental building block that can be extended through various annulation strategies, where additional rings are fused onto the existing structure.
One approach to synthesizing PAHs from biphenyl-containing precursors involves intramolecular or intermolecular cyclization reactions. For example, under specific reaction conditions, the benzyl group and the adjacent phenyl ring can undergo cyclodehydrogenation to form a fluorene-type structure. Further elaboration of these structures can lead to the formation of larger PAHs. The synthesis of specific PAHs often requires carefully designed precursors to control the regioselectivity of the cyclization reactions.
Table 2: Synthesis of PAHs from Biphenyl-Related Precursors
| PAH | Synthetic Approach | Role of Biphenyl-like Precursor |
| Naphthalene | Radical-Radical Reaction | Benzyl and propargyl radicals react in a benzannulation process. nih.gov |
| Dibenzochrysene Derivatives | ICl-aromatization and Mizoroki-Heck coupling | Bis(biaryl)acetylenes are used as the starting material. nih.gov |
| General PAHs | Gas-Phase Condensation | At lower temperatures, PAHs are formed as by-products and are the building blocks for larger grains. arxiv.org |
Precursor in the Construction of Functional Organic Materials (Chemical Aspects)
The rigid and planar structure of the biphenyl unit makes it an attractive component for the design of functional organic materials. ontosight.ai Derivatives of this compound can be used as monomers in polymerization reactions to create polymers with specific electronic and optical properties. These materials find applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai
The properties of the resulting materials can be fine-tuned by modifying the structure of the biphenyl monomer. For example, introducing electron-donating or electron-withdrawing groups onto the biphenyl rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's performance in electronic devices. The benzyl group can also be functionalized to introduce cross-linking capabilities or to modify the solubility and processing characteristics of the polymer.
Role as a Ligand or Ligand Precursor in Catalysis (Purely Chemical Context)
Biphenyl-based structures are widely employed as ligands in transition metal catalysis. researchgate.netnih.gov The two phenyl rings can be functionalized with coordinating groups, such as phosphines or N-heterocyclic carbenes (NHCs), which can then bind to a metal center. researchgate.net The resulting metal complexes can act as highly efficient and selective catalysts for a variety of organic transformations, including cross-coupling reactions. nih.govnih.gov
The biphenyl backbone provides a rigid and well-defined scaffold that helps to control the steric and electronic environment around the metal center. researchgate.net This control is crucial for achieving high catalytic activity and selectivity. Chiral biphenyl ligands, where the rotation around the bond connecting the two phenyl rings is restricted, are particularly important in asymmetric catalysis, where they can be used to synthesize enantiomerically pure compounds. researchgate.netnih.gov this compound itself can be a precursor to these more complex ligands through functionalization of the aromatic rings.
Table 3: Biphenyl-Based Ligands in Catalysis
| Catalyst Type | Reaction | Key Feature of Biphenyl Ligand |
| Axially Chiral Biphenyl Diols | Asymmetric Additions to Aldehydes | Adjustable substituent groups at various positions fine-tune the catalyst's efficiency. researchgate.net |
| Biphenyl-linked bis(imidazolin-2-ylidene) | Suzuki-Miyaura Reaction | Forms cis-chelated palladium(II) complexes that are active catalysts. researchgate.net |
| Water-soluble SNS Cationic Palladium(II) Complexes | Suzuki-Miyaura Cross-Coupling | The biphenyl moiety is part of the final coupled product, not the ligand itself, but demonstrates the utility of biphenyl synthesis. beilstein-journals.org |
Integration into Chiral Scaffolds for Asymmetric Synthesis
The development of chiral scaffolds is a cornerstone of asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule. Biphenyl derivatives are among the most successful classes of chiral ligands and auxiliaries. The phenomenon of atropisomerism, where restricted rotation around a single bond creates stable, non-superimposable stereoisomers, is the basis for the chirality of many biphenyl-based scaffolds.
By introducing bulky substituents at the ortho positions of the biphenyl rings, the rotation around the C-C single bond connecting the rings can be hindered, leading to the isolation of stable enantiomers. These atropisomeric biphenyls can then be used as chiral ligands in transition metal catalysis or as chiral auxiliaries to control the stereochemical outcome of a reaction. The ability to tune the steric and electronic properties of these scaffolds by modifying the substituents on the biphenyl rings makes them highly versatile tools for asymmetric synthesis. researchgate.netnih.gov
Computational and Theoretical Investigations of Phenylmethyl 1,1 Biphenyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, reactivity, and physical properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose, often using functionals such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p)) to provide a balance of accuracy and computational efficiency. researchgate.net
Key aspects of the electronic structure that are typically investigated include:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net For (Phenylmethyl)-1,1'-biphenyl, negative potential would be expected around the π-systems of the aromatic rings, while positive potential would be located on the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular interactions, such as hyperconjugation. It can reveal the nature of the bonding and quantify the delocalization of electron density between different parts of the molecule. nih.gov
| Calculated Property | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | DFT (e.g., B3LYP/6-31G) |
| Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites | DFT (e.g., B3LYP/6-31G) |
| Mulliken/NBO Atomic Charges | Quantifies charge on individual atoms | DFT (e.g., B3LYP/6-31G*) |
Conformational Analysis and Rotational Barriers around the Biphenyl (B1667301) Bond
The conformation of biphenyl and its derivatives is defined by the torsional (dihedral) angle between the two phenyl rings. This conformation is a delicate balance between two opposing effects:
Steric Hindrance: Repulsion between the ortho-hydrogen atoms on the adjacent rings, which destabilizes the planar conformation (0° dihedral angle).
π-Conjugation: The overlap of the π-orbitals of the two rings, which is maximized in the planar conformation and provides electronic stabilization.
Due to this trade-off, the parent biphenyl molecule is non-planar in the gas phase, with a minimum energy conformation at a dihedral angle of approximately 44-45°. researchgate.net The planar (0°) and perpendicular (90°) conformations represent rotational transition states.
Computational studies have extensively modeled these rotational barriers. High-level methods like Coupled Cluster (CCSD(T)) combined with extrapolations to an infinite basis set, as well as various DFT functionals, have been used to reconcile theoretical calculations with experimental data. comporgchem.comrsc.org For the parent biphenyl, the energy barriers at 0° and 90° are experimentally found to be around 6.0-8.0 kJ/mol and 6.5-8.3 kJ/mol, respectively. comporgchem.combiomedres.us
For this compound, where the benzyl (B1604629) group is attached at a non-ortho position (e.g., the 4-position), its direct steric influence on the central biphenyl rotational barrier is expected to be minimal. The primary steric clash remains between the four ortho-hydrogens of the biphenyl core. Therefore, the rotational profile and barrier heights would be predicted to be very similar to those of unsubstituted biphenyl.
| Conformation (Dihedral Angle) | Relative Energy (kJ/mol) | Nature of Stationary Point | Dominant Effect |
|---|---|---|---|
| ~45° | 0.0 | Energy Minimum | Balance between Steric Hindrance and π-Conjugation |
| 0° | ~8.0 | Transition State | Steric Hindrance (ortho-H repulsion) |
| 90° | ~8.3 | Transition State | Loss of π-Conjugation |
Note: Values are based on high-level computations for the parent biphenyl molecule and serve as a close approximation. comporgchem.com
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction. It involves mapping the potential energy surface (PES) that connects reactants to products. Key points on the PES, such as local minima (reactants, products, intermediates) and first-order saddle points (transition states), are located and characterized.
For a molecule like this compound, this modeling could be applied to study various hypothetical reactions, such as electrophilic substitution on one of the aromatic rings or oxidation at the benzylic methylene (B1212753) bridge. The process typically involves:
Geometry Optimization: The structures of the reactant(s), product(s), and a proposed transition state are optimized to find their lowest energy geometries.
Transition State Search: Algorithms are used to locate the exact saddle point on the PES that represents the transition state connecting reactants and products.
Frequency Calculation: A vibrational frequency analysis is performed. A true minimum on the PES will have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path downhill from the transition state, confirming that it correctly connects the intended reactants and products.
The energy difference between the reactants and the transition state gives the activation energy barrier, which is crucial for predicting the reaction rate. While no specific reaction pathways for this compound have been published, these standard quantum chemical methods would be the approach taken.
Spectroscopic Property Prediction (Theoretical Basis)
Computational chemistry can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.
NMR Spectroscopy: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a well-established technique. The calculation involves first optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors for each atom using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the computed spectrum of a proposed structure with an experimental spectrum can provide strong evidence for its identity. nih.gov
Vibrational (IR/Raman) Spectroscopy: Theoretical vibrational spectra can be calculated from the harmonic frequencies obtained during a geometry optimization and frequency calculation. The frequencies and intensities of the vibrational modes can be computed and compared with experimental IR and Raman spectra to aid in peak assignment.
UV-Vis Spectroscopy: Electronic excitations, which correspond to the absorptions seen in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states, providing an estimate of the absorption maxima (λ_max). nih.gov
Advanced Research Applications in Materials Science Chemical Synthesis Focus
Incorporation into Organic Electronic Materials (Synthesis of Monomers/Polymers)
The biphenyl (B1667301) moiety is a fundamental building block for various organic electronic materials. While direct polymerization of (Phenylmethyl)-1,1'-biphenyl is not the common approach, its derivatives are crucial in creating monomers for conductive polymers. For instance, functionalized biphenyls are used in the synthesis of polymers like poly(p-phenylene)s and other conjugated polymers that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic devices. ontosight.ai
The synthesis of such materials often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create extended π-conjugated systems. ontosight.aiacs.org For example, dihalo-substituted biphenyls can be used as precursors to form stannoles, which are then transmetalated to create luminescent gold(III) pincer complexes with applications in OLEDs. nih.gov The benzyl (B1604629) group in this compound can be strategically modified to introduce polymerizable groups or to tune the electronic properties of the resulting monomer.
Use in the Chemical Design of Liquid Crystalline Materials
This compound and its derivatives are extensively used in the design of liquid crystalline materials. The rigid biphenyl core is a common mesogenic unit, which is responsible for the formation of liquid crystal phases. The benzyl group can be modified to introduce various functionalities that influence the mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures.
For example, a homologous series of liquid crystals based on (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate has been synthesized and shown to exhibit wide nematic temperature ranges and high thermal stability. nih.gov In these molecules, the biphenyl moiety contributes to the rigid core, while the terminal alkoxy chain length influences the mesophase behavior. nih.gov
Similarly, cholesteryl 4'-alkyloxybiphenyl-4-carboxylates have been prepared, demonstrating both smectic and cholesteric phases depending on the length of the alkyloxy chain. sciforum.net The investigation of 4-biphenylyl 4”-n-alkoxybenzoates has also revealed the formation of smectic A mesophases. scilit.com The introduction of a terminal benzyloxy group to a Schiff base core containing a biphenyl unit has been shown to induce a smectic A phase. mdpi.com
The design of these materials often involves balancing the rigidity of the biphenyl core with the flexibility of terminal groups to achieve the desired liquid crystalline properties. nih.govrsc.org
Table 1: Examples of Biphenyl-Based Liquid Crystalline Compounds and their Properties
| Compound Class | Mesophase(s) Observed | Key Structural Feature |
| (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Nematic | Biphenyl azomethine core with terminal alkoxy chains. nih.gov |
| Cholesteryl 4'-alkyloxybiphenyl-4-carboxylates | Smectic A, Cholesteric | Biphenyl core with a cholesteryl moiety and terminal alkyloxy chains. sciforum.net |
| 4-Biphenylyl 4”-n-alkoxybenzoates | Smectic A | Biphenyl core with terminal alkoxybenzoate group. scilit.com |
| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Smectic A | Schiff base with a terminal benzyloxy group. mdpi.com |
| Biphenyltetracarboxydiimide derivatives | Smectic C, Smectic A | Biphenyltetracarboxydiimide core with terminal alkyl or alkoxy groups. mdpi.com |
Role in the Synthesis of Luminescent and Optoelectronic Materials
The biphenyl unit is a key component in many luminescent and optoelectronic materials due to its ability to form extended π-conjugated systems that can efficiently emit light. Derivatives of this compound are used as building blocks for the synthesis of organic luminophors, particularly for applications in OLEDs. ontosight.ai
Research has shown that doping biphenyl with other aromatic compounds like anthracene (B1667546) and tetracene can shift the fluorescence emission from the blue to the green region of the visible spectrum. researchgate.net This demonstrates the potential of biphenyl-based systems as host materials in multicolor emissive layers.
Furthermore, the synthesis of gold(III) pincer complexes from donor-substituted dihalobiphenyls has yielded highly luminescent materials. nih.gov These complexes exhibit intense phosphorescence in solution at room temperature, making them promising candidates for PhOLEDs. nih.gov The biphenyl framework provides a rigid scaffold that, when combined with heavy metal atoms, facilitates efficient intersystem crossing and subsequent phosphorescence.
Metal-organic frameworks (MOFs) based on biphenyl-dicarboxylate or -tetracarboxylate ligands also exhibit interesting luminescent properties. researchgate.net The nature of the metal ion and the connectivity of the biphenyl ligands influence the emission characteristics of these materials. researchgate.net
Precursor for Advanced Polymer Architectures
This compound and its derivatives can serve as precursors for a variety of advanced polymer architectures, including hyperbranched polymers and block copolymers. nih.govrsc.org The reactivity of the benzyl group and the biphenyl core allows for their incorporation into complex macromolecular structures.
Hyperbranched polymers, with their unique three-dimensional, globular structures, can be synthesized using monomers derived from functionalized biphenyls. rsc.orgfrontiersin.org These polymers possess a high density of functional groups at their periphery, which can be further modified to tailor their properties for specific applications. rsc.org For instance, Suzuki-Miyaura coupling reactions have been employed to create hyperbranched polymers from biphenyl-containing monomers. frontiersin.org
Chemical Approaches to Nanomaterials Containing the Biphenyl Structure
The biphenyl moiety is a versatile building block for the bottom-up synthesis of various nanomaterials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.netwikipedia.org
MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Biphenyl-based ligands, such as biphenyl-dicarboxylic acid or biphenyl-tetracarboxylic acid, are frequently used to create 2D and 3D MOF structures. researchgate.netresearchgate.net The luminescent properties of these MOFs can be tuned by the choice of the metal center and the biphenyl ligand. researchgate.net Bimetallic MOFs, which contain two different metal ions, can exhibit synergistic effects and enhanced properties compared to their monometallic counterparts. nih.gov
COFs are another class of porous crystalline polymers where the building blocks are linked by strong covalent bonds. COF-1, the first reported COF, was synthesized using biphenyl-based linkers and boronate ester linkages. wikipedia.org The highly ordered structure and large surface area of biphenyl-containing COFs make them promising materials for a range of applications.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of biphenyl (B1667301) derivatives has a rich history, employing various methods from classic Ullmann and Wurtz-Fittig reactions to modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille couplings. rsc.orgrsc.org For (Phenylmethyl)-1,1'-biphenyl specifically, established methods such as Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling are viable. ontosight.ai However, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
Key areas for development include:
Catalyst Optimization: Research into novel palladium complexes or catalysts based on more abundant and less toxic metals (e.g., iron, copper) could lead to higher yields, lower catalyst loadings, and milder reaction conditions.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance reaction control, improve safety, and allow for more efficient large-scale production.
C-H Activation: Direct arylation through C-H bond activation represents a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like organohalides or boronic acids. Future work could target the selective benzylation or phenylation of appropriate precursors.
Unconventional Methods: Exploration of unconventional synthetic pathways, such as the low-temperature phenylethynyl addition–cyclization–aromatization mechanism, could provide entirely new, de-facto barrierless routes to substituted biphenyls. rsc.org Photochemically-mediated cyclizations, which have been used to create phenanthridines from biphenyl precursors, could also be adapted to forge novel analogues. beilstein-journals.org
Table 1: Comparison of Potential Synthetic Strategies for Biphenyl Scaffolds
| Synthetic Method | General Description | Potential for Efficiency Enhancement |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. rsc.orgontosight.ai | Development of highly active catalysts for lower loadings; use of aqueous or solvent-free systems. |
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution involving an alkyl halide and a Lewis acid catalyst to alkylate an aromatic ring. ontosight.ai | Discovery of more selective and recyclable catalysts to minimize byproducts. |
| Direct C-H Arylation | Palladium-catalyzed coupling of an aromatic C-H bond with an aryl halide. | Eliminates the need for organometallic reagents, increasing atom economy and reducing waste. |
| Gas-Phase Synthesis | Bimolecular reactions of radicals (e.g., phenylethynyl radicals) with dienes at low temperatures. rsc.org | Offers a potential route for high-purity synthesis in specialized applications, avoiding solvents and catalysts. |
Exploration of Unprecedented Chemical Reactivity
The reactivity of this compound is largely governed by its constituent aromatic rings and the benzylic methylene (B1212753) bridge. While it undergoes typical electrophilic substitution reactions characteristic of benzene (B151609) and biphenyl, its unique structure allows for more nuanced and unexplored chemical transformations. rsc.org
Future research should investigate:
Site-Selective Functionalization: Developing methods to selectively functionalize one of the four distinct aromatic regions of the molecule. This would enable precise control over the introduction of new functional groups, leading to a wide array of derivatives with tailored properties.
Benzylic Position Reactivity: The benzylic protons are susceptible to radical or anionic reactions. Exploring these pathways could lead to novel polymerization methods or the grafting of the molecule onto other chemical structures.
Intramolecular Cyclization: The proximity of the benzyl (B1604629) group to the second phenyl ring offers the potential for intramolecular cyclization reactions to form fused polycyclic aromatic systems. For instance, methods similar to the KOt-Bu/DMF promoted cyclization of biphenyl aldehydes could be explored to synthesize phenanthrene-like structures. rsc.org This opens avenues for creating complex molecular architectures from a relatively simple precursor.
Host-Guest Chemistry: The phenylmethyl group can rotate, and the biphenyl unit has a characteristic torsional angle. This conformational flexibility could be exploited in host-guest chemistry, where the molecule acts as a dynamic component in a larger supramolecular assembly.
Integration into Self-Assembled Chemical Systems
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on surfaces, with applications in electronics, sensing, and surface engineering. Biphenyl-based thiols are known to form well-defined SAMs on gold surfaces. nih.gov
Future work on this compound could focus on:
Synthesis of Functionalized Analogues: Creating derivatives with anchoring groups (e.g., thiols, carboxylic acids, silanes) to facilitate self-assembly on various substrates like gold, silica (B1680970), or metal oxides. nih.gov
Controlling Molecular Packing: Investigating how the bulky and conformationally flexible (phenylmethyl) group influences the packing density, molecular orientation, and long-range order within the SAM. nih.govacs.org This steric influence could be used to create surfaces with specific nanoscale textures and properties.
Molecular Electronics: Building SAM-based molecular junctions to study the electrical conductance of single this compound molecules. The twist angle between the biphenyl rings is known to significantly affect conductance, and the phenylmethyl group could serve as a handle to modulate these properties through external stimuli or chemical modification. acs.org
Computational Design of Next-Generation Analogues
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. fau.eu For biphenyl derivatives, computational studies have been used to analyze conformational mobility, molecular electrostatic potential (MEP), and dipole moments, which are crucial for understanding their behavior. nih.govresearchgate.net
Future computational research on this compound should include:
Structure-Property Relationship Mapping: Using methods like Density Functional Theory (DFT) to systematically model how different substituents at various positions on the biphenyl rings affect electronic properties (e.g., HOMO/LUMO levels), conformational preferences (torsion angle), and intermolecular interaction potential. acs.org
Virtual Screening: Designing virtual libraries of this compound analogues and screening them for desired properties, such as optimal geometry for incorporation into metal-organic frameworks (MOFs) or specific electronic characteristics for OLED applications. lookchem.com
Reaction Pathway Modeling: Simulating potential synthetic and reactivity pathways to predict reaction barriers, identify likely intermediates, and optimize conditions for desired outcomes. This can accelerate the discovery of efficient synthetic routes and novel reactions. fau.eu
Table 2: Computational Methods in the Design of this compound Analogues
| Computational Method | Purpose | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure. acs.org | Molecular geometry, electrostatic potential, HOMO/LUMO energies, reaction energetics. |
| Molecular Dynamics (MD) | Simulation of the physical movements of atoms and molecules. nih.govresearchgate.net | Conformational flexibility, preferred torsion angles, behavior in solution or on surfaces. |
| Quantitative Structure-Activity Relationship (QSAR) | Linking molecular structure to physical, chemical, or biological activity. | Prediction of properties for untested analogues based on a model trained with known data. |
Potential in Advanced Chemical Technologies and Methodologies
The unique structural features of this compound make it a candidate for several advanced applications. While currently a research chemical, its derivatives could become key components in future technologies.
Emerging trends and potential applications include:
Materials for Organic Electronics: The biphenyl core is a common component in materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronics. rsc.orgontosight.ai The (phenylmethyl) group could be used to tune the solubility, film-forming properties, and solid-state packing of these materials, potentially leading to improved device performance and longevity.
Building Blocks for Porous Materials: Functionalized this compound derivatives could serve as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) or Polymers of Intrinsic Microporosity (PIMs). rsc.org The shape and size of the linker would directly influence the pore size and internal surface chemistry of the resulting material, making it suitable for applications in gas storage, separation, or catalysis.
Scaffolds in Medicinal Chemistry: Biphenyl moieties are privileged structures in drug discovery. rsc.orgrsc.org For example, biphenyl-substituted diarylpyrimidines have been designed as potent HIV-1 inhibitors. nih.govacs.org Future medicinal chemistry research could use the this compound scaffold as a starting point for designing new therapeutic agents, where the different regions of the molecule can be functionalized to optimize binding interactions with biological targets. lookchem.com
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing (phenylmethyl)-1,1'-biphenyl derivatives, and how can reaction conditions be optimized?
- Answer : A common synthetic route involves Friedel-Crafts acylation, using benzoyl chloride and biphenyl with a Lewis acid catalyst like AlCl₃ . Optimization includes adjusting stoichiometry, temperature, and catalyst concentration. For example, excess AlCl₃ (1.5–2.0 equivalents) enhances electrophilic substitution efficiency. Purity is confirmed via HPLC or GC-MS, and yields typically range from 60–85% depending on substituent steric effects .
Q. How can structural characterization of this compound compounds be performed to ensure accuracy?
- Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with crystallography. X-ray diffraction (XRD) resolves bond lengths and angles (e.g., C-C bonds in biphenyl cores average 1.48 Å) . Density Functional Theory (DFT) calculations validate experimental data, achieving <2% deviation in bond parameters . For example, organotellurium derivatives showed 98% agreement between DFT and XRD .
Q. What strategies are recommended for conducting systematic literature reviews on biphenyl toxicity?
- Answer : Use databases like PubMed and Web of Science with keywords: "biphenyl toxicity," "bioaccumulation," and "environmental persistence" . Prioritize peer-reviewed studies post-2012 (EPA’s latest review cutoff) and exclude non-peer-reviewed sources like patents. Cross-reference data with international agencies (e.g., WHO) to resolve contradictions .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental data for biphenyl derivatives?
- Answer : Apply DFT to model electronic structures and compare with experimental UV-Vis or XRD results. For example, discrepancies in dipole moments (e.g., 1.2 D experimental vs. 1.3 D theoretical) can be resolved by refining basis sets (e.g., B3LYP/6-311++G**) . Molecular dynamics simulations further explain solvent effects on reactivity .
Q. What approaches are effective for assessing bioaccumulation potential when experimental data is limited?
- Answer : Use quantitative structure-activity relationships (QSAR) models. For diisopropyl-1,1'-biphenyl, a single experimental BCF value (1047) was supplemented with QSAR predictions for isomers, estimating log Kow = 6.2 ± 0.3 . Validate with read-across data from structurally similar compounds (e.g., polychlorinated biphenyls) .
Q. How can crystallographic data inform the design of biphenyl-based materials with tailored thermal stability?
- Answer : Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C-H···O bonds in carboxylate derivatives reduce thermal degradation) . Thermodynamic studies show biphenyl melts at 69–71°C, but methyl-substituted derivatives increase melting points by 10–15°C . Correlate packing efficiency (≥85% crystal density) with stability .
Methodological Challenges
Q. How should researchers address conflicting toxicity data in regulatory submissions?
- Answer : Apply weight-of-evidence analysis. For example, EPA prioritized studies with OECD-compliant protocols over older non-GLP data . Use probabilistic risk assessment to quantify uncertainty (e.g., 95% confidence intervals for LD₅₀ values) .
Q. What are best practices for ensuring compliance with pharmacopeial standards during analytical method development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
